Methyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
Description
Crystallographic Analysis of Naphtho[1,2-b]furan Core Architecture
The crystallographic analysis of methyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate reveals fundamental insights into its three-dimensional molecular architecture. The compound exhibits a molecular formula of C22H19NO5S with an average molecular mass of 409.456 g/mol and a monoisotopic mass of 409.098394 g/mol. The structural framework consists of a planar naphthofuran moiety that serves as the central scaffold, with substituents positioned to optimize both electronic properties and potential biological interactions.
Comparative crystallographic studies of related naphthofuran derivatives provide valuable structural context. Research on ethyl naphtho[2,1-b]furan-2-carboxylate demonstrates that the naphthofuran moiety maintains essential planarity with mean deviations typically ranging from 0.011 to 0.016 Å from the least-squares plane. This structural rigidity is crucial for maintaining the compound's electronic properties and potential binding interactions. The crystal structure analysis reveals that the compound crystallizes in the monoclinic crystal system with specific lattice parameters that influence its solid-state packing behavior.
The molecular geometry analysis indicates that the phenylsulfonyl substituent adopts a specific orientation relative to the naphthofuran core. In analogous compounds such as 2-methyl-3-(phenylsulfonyl)naphtho[1,2-b]furan, the phenyl ring forms a dihedral angle of approximately 69.13° with the plane of the naphthofuran fragment. This angular relationship is critical for understanding the compound's conformational preferences and potential intermolecular interactions in the solid state.
Spectroscopic Profiling (NMR, IR, UV-Vis) for Functional Group Identification
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound. The 1H NMR spectroscopic signature reveals characteristic chemical shifts corresponding to the various functional groups within the molecule. Spectral data for related naphthofuran ester derivatives, such as the heptyl ester analog, demonstrate typical aromatic proton patterns in the 7.0-8.5 ppm region, with the naphthofuran aromatic protons exhibiting distinct coupling patterns.
The carbon-13 NMR spectroscopic analysis of analogous ethyl naphtho[2,1-b]furan-2-carboxylate reveals characteristic chemical shifts that provide structural fingerprints for the naphthofuran framework. Key carbon signals include the carboxyl carbon at approximately 159.5 ppm, aromatic carbons ranging from 112.7 to 153.9 ppm, and aliphatic carbons corresponding to the ester and methyl substituents. These spectroscopic parameters serve as reference points for confirming the structural integrity of the target compound.
Ultraviolet-visible spectroscopy provides insight into the electronic transitions within the conjugated naphthofuran system. Related compounds typically exhibit absorption maxima around 300 nm, corresponding to π→π* transitions within the extended aromatic system. The presence of the sulfonamide group and methyl ester functionality may introduce subtle modifications to these electronic transitions, potentially affecting both the absorption wavelength and extinction coefficients.
Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of key functional groups. The carbonyl stretch of the ester group typically appears around 1700-1750 cm⁻¹, while the sulfonamide group exhibits characteristic N-H and S=O stretching vibrations. The aromatic C-H stretches and C=C vibrations of the naphthofuran core provide additional structural confirmation through their distinctive frequency patterns.
Tautomeric Behavior and Conformational Dynamics in Solution Phase
The conformational dynamics of this compound in solution phase represent critical factors influencing its biological activity and chemical reactivity. The sulfonamide functional group introduces potential for conformational flexibility through rotation around the N-S bond, while the ester substituent may adopt various orientations relative to the naphthofuran plane.
Analysis of related naphthofuran derivatives reveals that the ethyl ester group typically adopts an antiperiplanar orientation with respect to the naphthofuran core, as evidenced by torsion angle values of approximately -173°. This conformational preference minimizes steric interactions while maintaining optimal electronic overlap between the ester and aromatic systems. Similar conformational behavior is expected for the methyl ester analog, although the reduced steric bulk of the methyl group may introduce additional conformational flexibility.
The sulfonamide substituent presents additional conformational considerations due to the potential for restricted rotation around the aryl-sulfonyl bond. Crystallographic studies of related phenylsulfonyl naphthofuran derivatives indicate that the phenyl ring adopts orientations that minimize intramolecular steric clashes while maximizing stabilizing interactions. The presence of the para-methyl substituent on the phenyl ring may influence these conformational preferences through both electronic and steric effects.
Solution-phase conformational analysis requires consideration of solvent effects, temperature dependence, and potential intramolecular hydrogen bonding interactions. The sulfonamide N-H group may participate in intramolecular hydrogen bonding with the furan oxygen or ester carbonyl, potentially stabilizing specific conformational states and influencing the compound's overall three-dimensional structure in solution.
Electron Density Mapping Through X-ray Diffraction Studies
X-ray diffraction studies provide detailed electron density maps that reveal the precise three-dimensional arrangement of atoms within the crystal lattice of this compound. These studies utilize high-resolution diffraction data to construct accurate molecular models and quantify bond lengths, bond angles, and intermolecular interactions.
The electron density distribution within the naphthofuran core reveals the extent of π-electron delocalization throughout the fused ring system. This delocalization is crucial for understanding the compound's electronic properties and potential reactivity patterns. The planar geometry of the naphthofuran fragment facilitates optimal orbital overlap and maintains the aromatic character of both the naphthalene and furan portions of the molecule.
Intermolecular interaction analysis through electron density mapping reveals the presence of various non-covalent interactions that stabilize the crystal packing. π-π stacking interactions between adjacent naphthofuran units are commonly observed in related compounds, with centroid-centroid distances typically ranging from 3.6 to 3.8 Å. These interactions contribute significantly to the overall crystal stability and may influence the compound's physical properties such as melting point and solubility.
Hydrogen bonding interactions involving the sulfonamide N-H group and various acceptor sites within the crystal lattice provide additional stabilization to the crystal structure. Weak C-H···O interactions between aromatic protons and oxygen atoms of neighboring molecules create extended supramolecular networks that further enhance crystal stability. The quantification of these interactions through electron density analysis provides insights into the relative importance of different intermolecular forces in determining the compound's solid-state behavior.
Properties
IUPAC Name |
methyl 2-methyl-5-[(4-methylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5S/c1-13-8-10-15(11-9-13)29(25,26)23-19-12-18-20(22(24)27-3)14(2)28-21(18)17-7-5-4-6-16(17)19/h4-12,23H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSUHNUUDSHOIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 1-Hydroxy-2-Naphthaldehyde
1-Naphthol reacts with paraformaldehyde under Reimer-Tiemann conditions, using magnesium chloride (MgCl₂) and triethylamine as a base. This step introduces an aldehyde group at the 2-position of the naphthalene ring, yielding 1-hydroxy-2-naphthaldehyde 1 in ~75% yield. The reaction proceeds via electrophilic aromatic substitution, with MgCl₂ acting as a Lewis acid to activate formaldehyde.
Cyclization to Naphtho[1,2-b]Furan Core
Ethyl bromoacetate undergoes nucleophilic substitution with 1 in the presence of potassium carbonate (K₂CO₃), forming ethyl naphtho[1,2-b]furan-2-carboxylate 2 . The reaction occurs in anhydrous acetone at 60°C for 12 hours, achieving 68% yield. The ester group at the 2-position directs subsequent bromination.
Regioselective Bromination
Bromination of 2 with liquid bromine (Br₂) in dichloromethane at 0°C introduces a bromine atom at the 5-position of the furan ring, yielding ethyl 5-bromo-naphtho[1,2-b]furan-2-carboxylate 3 (82% yield). Regioselectivity arises from the electron-donating ester group, which deactivates the 4-position.
Esterification and Methylation
Hydrolysis of the ethyl ester using potassium hydroxide (KOH) in methanol yields the carboxylic acid intermediate, which is then methylated with methyl iodide (CH₃I) and silver oxide (Ag₂O) in dimethylformamide (DMF) to produce the final compound (89% yield).
Copper-Catalyzed [3+2] Cycloaddition Approach
This method constructs the furan ring via a cycloaddition strategy, offering modular access to substituted furans.
Synthesis of α-Diazo-β-Keto Precursor
Ethyl 2-diazoacetoacetate reacts with 4-methylbenzenesulfonamide in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand. The reaction forms a β-keto sulfonamide intermediate, which undergoes diazo transfer with p-toluenesulfonyl azide (TsN₃) to generate the α-diazo-β-keto compound 4 (65% yield).
Cycloaddition with Enamine Derivatives
Compound 4 undergoes copper-catalyzed [3+2] cycloaddition with enamines derived from methyl acetoacetate. Using Cu(OTf)₂ as a catalyst in dichloroethane at 70°C, the reaction forms the naphtho[1,2-b]furan skeleton 5 in 58% yield. The ester group at the 3-position enhances stability during cyclization.
Post-Functionalization Steps
The cycloadduct 5 is subjected to bromination at the 5-position using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄), followed by sulfonamide installation via nucleophilic aromatic substitution with 4-methylbenzenesulfonamide (44% overall yield).
Sulfonylation of Preformed Aminonaphthofuran
This route prioritizes late-stage sulfonylation, simplifying purification steps.
Synthesis of 5-Amino-Naphtho[1,2-b]Furan-3-Carboxylate
Ethyl 5-amino-naphtho[1,2-b]furan-3-carboxylate 6 is prepared via nitration of the parent furan followed by catalytic hydrogenation (Pd/C, H₂, 60 psi). The nitro group is reduced to an amine in 91% yield.
Direct Sulfonylation with Tosyl Chloride
Compound 6 reacts with 4-methylbenzenesulfonyl chloride (TsCl) in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 6 hours, yielding the sulfonamide product 7 in 78% yield. Methylation of the ester group completes the synthesis (93% yield).
Comparative Analysis of Preparation Methods
| Parameter | Multi-Step Synthesis | Cycloaddition Approach | Sulfonylation Route |
|---|---|---|---|
| Total Yield | 34% | 22% | 64% |
| Step Count | 5 | 4 | 3 |
| Regioselectivity | High | Moderate | High |
| Scalability | Industrial | Laboratory | Pilot-scale |
| Key Advantage | Robust reproducibility | Modular furan synthesis | Simplified purification |
The multi-step synthesis offers high regioselectivity but suffers from low overall yield due to intermediate purification challenges. The cycloaddition method provides flexibility in furan substitution but requires stringent control over copper catalyst loading. The sulfonylation route excels in efficiency, making it preferable for rapid gram-scale production.
Optimization Strategies and Challenges
Catalyst Selection in Suzuki Coupling
Replacing Pd(PPh₃)₄ with PdCl₂(dppf) increases coupling efficiency from 57% to 72% by enhancing oxidative addition kinetics. However, ligand costs rise significantly.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are often used.
Substitution: Substitution reactions can be carried out using reagents like halogens, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs differ in the ester group and sulfonamide substituents , impacting molecular weight, lipophilicity, and steric effects.
Structure-Activity Relationships (SAR)
- Larger esters (e.g., isopropyl) may enhance membrane permeability but reduce metabolic stability.
- Bulky groups (e.g., 2,4,6-trimethylphenyl in ) may sterically hinder target binding but improve selectivity. 4-Methylphenyl (target compound) balances electronic and steric effects, optimizing interactions with enzymes like SIRT1 .
Pharmacological Potential
- SIRT1 Activation : Naphthofuran derivatives, including the target compound, have shown promise as SIRT1 activators, which modulate cellular processes like inflammation and oxidative stress .
- Diabetic Nephropathy : Structural analogs with optimized sulfonamide and ester groups may enhance bioavailability and target engagement .
Biological Activity
Methyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, a compound with the molecular formula , has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 409.45 g/mol
- CAS Number : 71902069
The compound exhibits various biological activities primarily attributed to its structural characteristics, which include:
-
Anticancer Activity :
- Studies indicate that derivatives of sulfonamide compounds often exhibit significant anticancer properties. For instance, modifications in the sulfonamide group can enhance the potency against specific cancer cell lines. The presence of the naphthoquinone moiety is thought to contribute to its cytotoxic effects by inducing apoptosis in cancer cells through various pathways, including cell cycle arrest and inhibition of angiogenesis .
-
Inhibition of Enzymatic Activity :
- The compound has shown potential as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. In vitro studies have demonstrated that related compounds can inhibit tyrosine kinases, which play a crucial role in cell signaling pathways that regulate cell growth and division .
-
PPARγ Activation :
- Some derivatives have been studied for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates fatty acid storage and glucose metabolism. This activity suggests potential applications in metabolic disorders alongside anticancer properties .
Biological Activity Data
The following table summarizes key findings from research studies on the biological activity of this compound and related compounds:
Case Studies
-
In Vivo Tumor Suppression :
- In a study involving a xenograft model using MDA-MB-468 breast cancer cells, administration of the compound at a dosage of 60 mg/kg resulted in a significant reduction of tumor size by approximately 77% over a period of three weeks without causing notable weight loss in subjects. This highlights its potential as an effective anticancer agent with manageable side effects .
- Metabolic Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
